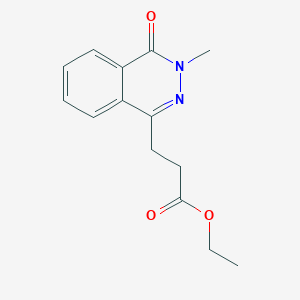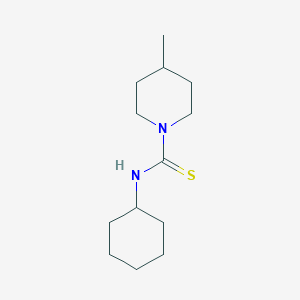![molecular formula C16H12N6O2S B5607419 4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607419.png)
4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole derivatives, including compounds similar to the one , are pivotal in medicinal chemistry and materials science due to their diverse biological activities and applications. They are synthesized through various methods, often involving multi-step reactions that incorporate different functional groups, leading to compounds with significant pharmacological potential (Dave et al., 2007).
Synthesis Analysis
The synthesis of triazole derivatives typically involves a multi-step reaction sequence starting from basic precursors like methyl nicotinate or isonicotinic acid hydrazide. These precursors undergo reactions such as cyclization, condensation with aldehydes, and Mannich base formation to yield various triazole compounds with potential antimicrobial and antitubercular activities (Dave et al., 2007; Bayrak et al., 2009).
Molecular Structure Analysis
Triazole derivatives are characterized by their 1,2,4-triazole ring, often substituted with different functional groups that influence their chemical and biological properties. X-ray crystallography, NMR, and IR spectroscopy are common techniques used to elucidate the molecular structure of these compounds, confirming features like planarity, substitution patterns, and the presence of specific functional groups (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclo-condensation, nucleophilic substitution, and reactions with formaldehyde and different amines, leading to a wide array of derivatives with diverse chemical properties. The specific reactions and properties depend on the substituents present on the triazole ring and the reaction conditions employed (Dave et al., 2007; Bayrak et al., 2009).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature of the substituents on the triazole ring. These properties are critical for determining the compound's suitability for further development as pharmaceutical agents or materials (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to form complexes with metals, are crucial for the application of triazole derivatives in medicinal chemistry and materials science. For instance, the coordination of triazole compounds with transition metals can lead to complexes with potential applications in catalysis and materials science (Haddad et al., 2013).
For detailed information on the synthesis, structure, and properties of triazole derivatives, including those closely related to the compound , please refer to the following sources:
Propriétés
IUPAC Name |
4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c23-22(24)14-6-2-1-4-12(14)5-3-9-18-21-15(19-20-16(21)25)13-7-10-17-11-8-13/h1-11H,(H,20,25)/b5-3+,18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDHMNHCDBIAEF-OBQYLLBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5607336.png)

![1-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-(5-methyl-2-furyl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5607351.png)

![3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide](/img/structure/B5607366.png)
![5-(benzoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5607367.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5607376.png)
![2-{4-[2-(4-ethoxybenzoyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5607387.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5607395.png)
![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-methanoisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5607398.png)
![2-methyl-4-(4-{[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5607403.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607405.png)
![N-[3-(acetylamino)phenyl]benzamide](/img/structure/B5607424.png)
